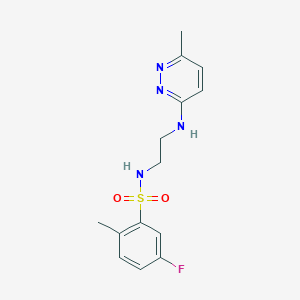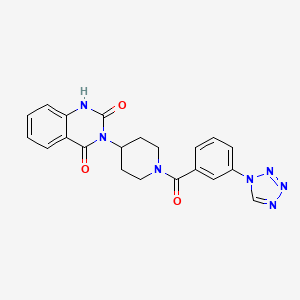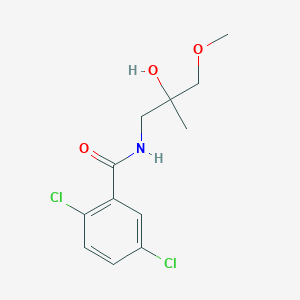
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide, also known as DMTS, is a chemical compound that has been widely studied for its potential applications in scientific research. DMTS is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide is thought to exert its effects by modulating the activity of ion channels, specifically the TRPV1 and TRPA1 channels. These channels are involved in a variety of physiological processes, including pain sensation and inflammation. By modulating the activity of these channels, this compound may have potential as a therapeutic agent for a range of conditions.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including inhibition of ion channel activity, modulation of neurotransmitter release, and inhibition of cancer cell growth. These effects make this compound a valuable tool for researchers studying a wide range of biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide in lab experiments is its ability to modulate ion channel activity, making it a valuable tool for studying the function of these channels in a variety of biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide. One area of interest is the development of new compounds based on the this compound scaffold, with potential therapeutic applications in a range of conditions. Another area of interest is the further study of the mechanisms underlying the effects of this compound on ion channel activity, which may lead to a better understanding of the role of these channels in physiological processes. Additionally, the potential use of this compound as an anti-cancer agent warrants further investigation.
Métodos De Síntesis
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanesulfonyl chloride with ammonia or an amine. Other methods involve the reaction of 2,2-dimethyl-1,3-dioxolane with methanesulfonic acid and subsequent reaction with an amine.
Aplicaciones Científicas De Investigación
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to modulate the activity of certain ion channels, making it a valuable tool for studying the function of these channels in the brain. In cancer research, this compound has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. In drug discovery, this compound has been used as a scaffold for the development of new compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
(6,6-dimethyloxan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-8(2)5-3-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWPFVFKNZUSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)CS(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2853085.png)
![ethyl 4-(2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2853086.png)



![N-(4-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2853090.png)
![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2853091.png)
![Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2853092.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-cyclohexylbutanamide](/img/structure/B2853093.png)
![4-[(2,5-Dimethylphenyl)sulfonyl]-7-{[(2-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2853096.png)

